8-Nonenal

説明

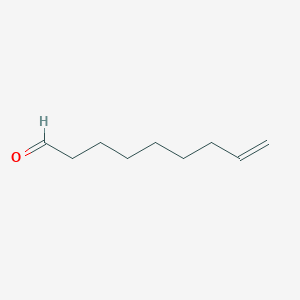

8-Nonenal, also known as this compound, is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 90% min..

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

8-Nonenal, a nine-carbon aldehyde, is a significant compound derived from the oxidative degradation of unsaturated fatty acids. It is known for its presence in various biological systems and its implications in human health, particularly due to its role in oxidative stress and inflammation. This article explores the biological activities of this compound, including its effects on cellular processes, toxicity, and potential therapeutic applications.

This compound is primarily formed through lipid peroxidation, a process where free radicals attack lipids, leading to the generation of reactive aldehydes. It has been identified as a key contributor to the "plastic" off-odor in polyethylene packaging, indicating its relevance in both food safety and environmental chemistry .

Biological Activity and Mechanisms

Oxidative Stress and Inflammation

this compound has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) in various cell types. This oxidative stress can lead to cellular damage and has been implicated in several chronic diseases. For instance, studies have demonstrated that this compound can affect mitochondrial function and contribute to inflammation by activating pathways such as NF-κB, which is crucial for regulating immune responses .

Cellular Effects

Research indicates that this compound can form adducts with proteins, affecting their function. In particular, it has been shown to modify proteins involved in DNA repair mechanisms, such as 8-oxoguanine DNA glycosylase 1 (OGG1), thereby impairing their activity and potentially contributing to genomic instability . The adduction of OGG1 by 4-hydroxy-2-nonenal (4-HNE), a related aldehyde, suggests that similar mechanisms may be at play with this compound .

Toxicological Profile

Safety Assessments

Toxicological evaluations have indicated that this compound does not exhibit significant phototoxic or photoallergic reactions at concentrations up to 1% in human studies . Furthermore, it has been classified as a skin sensitizer with a No Expected Sensitization Induction Level (NESIL) of 1700 μg/cm², based on read-across data from related compounds .

Reproductive Toxicity

Studies assessing reproductive toxicity have shown that exposure levels below established thresholds do not adversely affect reproductive organs or fertility endpoints . The calculated Margin of Exposure (MOE) for fertility endpoints suggests a low risk associated with typical exposure levels.

Case Studies

-

Diabetes and Cardiac Function

In diabetic models, elevated levels of lipid peroxidation products, including this compound, were associated with impaired cardiac function. Increased oxidative stress markers were observed alongside decreased activity of DNA repair enzymes like OGG1 . This correlation highlights the potential role of this compound in exacerbating diabetic complications through oxidative damage. -

Skin Sensitization Studies

A study conducted on human subjects demonstrated that 1% this compound did not provoke significant allergic reactions or sensitization, reinforcing its safety profile for topical applications .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Aldehyde with nine carbon atoms |

| Formation | Derived from lipid peroxidation |

| Biological Role | Induces oxidative stress; modifies protein functions |

| Toxicity | Low risk for phototoxicity; skin sensitizer at high concentrations |

| Health Implications | Implicated in diabetes-related cardiac dysfunction |

科学的研究の応用

Biomarker for Oxidative Stress

8-Nonenal's formation is linked to oxidative stress, a condition arising from an imbalance between reactive oxygen species (ROS) and antioxidant defenses. It is utilized as a biomarker to assess oxidative damage in tissues . This application is crucial for studies related to aging, cardiovascular diseases, and metabolic disorders.

Cellular Signaling Molecule

Recent studies indicate that this compound can act as a signaling molecule influencing cellular processes such as inflammation, wound healing, and apoptosis (programmed cell death). It activates specific receptors on cell membranes, triggering signaling cascades that regulate these processes . This property opens avenues for exploring therapeutic applications in conditions like cancer and chronic inflammatory diseases.

Interaction with Proteins

This compound can form adducts with proteins through reactions with amino acid residues like lysine and cysteine. These interactions may alter protein function and stability, contributing to cellular signaling and potential toxicity under oxidative stress conditions . Understanding these mechanisms is vital for developing strategies to mitigate oxidative damage in cells.

Flavor and Aroma Contributor

In the food industry, this compound is recognized for its role in developing certain aromas and flavors, particularly in aged or fermented products. It contributes to off-flavors in food stored in polyethylene packaging, often described as a "plastic" aroma . Researchers are investigating methods to minimize its presence in food packaging materials to enhance food quality.

Off-Flavor Component Identification

Studies have identified this compound as a significant contributor to undesirable flavors in products like corn chips stored in high-density polyethylene containers. Its detection involves advanced analytical techniques such as gas chromatography/mass spectrometry (GC/MS), which helps monitor its levels during food storage .

Aging and Body Odor Changes

Research indicates that this compound levels increase with age, contributing to changes in body odor often associated with older adults. This phenomenon has been studied across different populations, revealing that humans can discriminate between body odors of different ages based on the presence of this compound .

Skin Sensitization

This compound has been classified as a skin sensitizer with defined exposure limits. Studies have assessed its potential effects on skin health, particularly regarding its reactivity with skin proteins . Understanding these properties is essential for evaluating safety in cosmetic formulations containing this compound.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Oxidative Stress | PMC3364187 | Demonstrated the role of this compound as a biomarker for oxidative damage in diabetic heart tissues. |

| Food Quality | J Dairy Sci | Identified this compound as an off-flavor component in foam-spray-dried milks. |

| Aging Research | Mando Blog | Explored how changes in body odor due to this compound levels correlate with aging processes. |

| Skin Health | Fragrance Material Safety Assessment | Evaluated skin sensitization potential of this compound based on existing data from related compounds. |

特性

IUPAC Name |

non-8-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h2,9H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOZUISHEWOWQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052071 | |

| Record name | 8-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39770-04-2 | |

| Record name | 8-Nonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39770-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039770042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nonenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-8-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main sensory characteristic associated with 8-nonenal and where can it be found?

A1: this compound is primarily known for its contribution to a distinct "plastic" off-odor. This compound has been identified as a major contributor to the undesirable "plastic" aroma detected in polyethylene (PE) containers and the "plastic" flavor observed in food products, like corn chips, stored in such containers. []

Q2: Beyond its presence in plastic materials, are there any natural sources of this compound?

A2: Yes, this compound has been identified in biological systems as well. Research indicates that it is a component of the abdominal dorsal scent gland secretions of the male tropical West African shield bug, Sphaerocoris annulus. Interestingly, in this context, it might play a role as a sex pheromone. []

Q3: this compound belongs to a larger class of terminally unsaturated aldehydes. How does its structure relate to its odor properties compared to other aldehydes in this class?

A3: Studies investigating the structure-odor relationship of terminally unsaturated aldehydes (ranging from C7 to C13) found that this compound exhibited the lowest odor threshold. This means it is the most potent odorant within this group. While all tested aldehydes shared a common green odor quality, shorter-chain members exhibited additional fruity notes (grassy, melon, cucumber), while longer-chain homologs possessed soapy and coriander-like characteristics. []

Q4: How is this compound typically extracted and identified in research settings?

A4: When analyzing polyethylene containers that impart a "plastic" odor, researchers often employ a combination of techniques. Simultaneous distillation/extraction is used to isolate volatile components, followed by gas chromatography/olfactometry (GC/O) to pinpoint the specific odor-causing compounds. Finally, two-dimensional gas chromatography/mass spectrometry (GC/MS) coupled with high-resolution electron ionization and chemical ionization is utilized for definitive identification of this compound. Confirmation is achieved through comparison with reference spectra and often involves confirmatory synthesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。